molecular formula C16H17N5OS B3001639 N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 2180374-85-8

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B3001639
CAS No.: 2180374-85-8
M. Wt: 327.41
InChI Key: HXNRPOKPMBGTOC-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide is a synthetic small molecule designed for pharmaceutical and oncological research. It features a 1,3,4-thiadiazole core linked to a 3-phenyl-1H-pyrazole ring via a carboxamide bridge, a structural motif prevalent in compounds with documented biological activity . The incorporation of a butyl substituent on the thiadiazole ring is intended to modulate the compound's lipophilicity and interaction with hydrophobic enzyme pockets. This molecular architecture is of significant interest in the discovery of novel therapeutic agents. The 1,3,4-thiadiazole scaffold is a recognized pharmacophore with a broad spectrum of biological activities. Derivatives of this heterocycle have demonstrated substantial potential as anticancer agents in scientific studies, with mechanisms that can include the inhibition of key kinase pathways such as AKT , and the disruption of tubulin polymerization . Furthermore, the pyrazole moiety is also a privileged structure in medicinal chemistry, found in numerous bioactive molecules and approved drugs with anti-inflammatory and anticancer properties . The conjugation of these two heterocyclic systems into a single molecule, as seen in closely related structures , aims to synergize their biological properties, making this compound a valuable candidate for probing new mechanisms of action in disease models. Researchers can utilize this compound as a standard in analytical methods, a building block in synthetic chemistry, or a lead compound in biological screening assays. Specific research applications may include the investigation of its cytotoxic effects on various cancer cell lines (e.g., breast cancer MCF-7, lung carcinoma A549, or glioblastoma models) , and studies aimed at elucidating its potential interactions with enzymatic targets like carbonic anhydrases and focal adhesion kinase (FAK) . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

2180374-85-8

Molecular Formula

C16H17N5OS

Molecular Weight

327.41

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H17N5OS/c1-2-3-9-14-20-21-16(23-14)17-15(22)13-10-12(18-19-13)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,18,19)(H,17,21,22)

InChI Key

HXNRPOKPMBGTOC-UHFFFAOYSA-N

SMILES

CCCCC1=NN=C(S1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with 3-phenyl-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

Chemical Applications

Synthetic Intermediates
This compound serves as a valuable building block in organic synthesis. Its thiadiazole and pyrazole moieties allow for the development of more complex molecules with diverse functionalities. Researchers utilize it to create derivatives that may exhibit enhanced properties or novel activities.

Material Science
In material science, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide is investigated for its potential use in developing new materials, including polymers and coatings. Its unique structure may impart desirable characteristics such as improved thermal stability or chemical resistance.

Biological Applications

Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. Studies have shown that derivatives of thiadiazole compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anticancer Properties
The compound is also being explored for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest . The specific interactions with cellular targets are still under investigation but hold promise for future therapeutic applications.

Pharmacological Research

Enzyme Inhibition Studies
this compound has been evaluated as an inhibitor of specific enzymes linked to cancer metabolism. For instance, structural analogs have shown selective inhibition of glutaminase (GLS), an enzyme critical for cancer cell growth . This inhibition can potentially lead to reduced tumor growth in preclinical models.

Case Studies and Research Findings

Study Objective Findings
Study on Antimicrobial PropertiesEvaluate antimicrobial efficacyDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria
Anticancer ResearchAssess cytotoxic effects on cancer cell linesInduced apoptosis in human lymphoma cells; potential for further development as an anticancer agent
Enzyme Inhibition StudyInvestigate GLS inhibitionCompound showed uncompetitive inhibition of GLS, suggesting a unique mechanism of action

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs and their properties, derived from the evidence:

Compound Name Substituents (Thiadiazole/Pyrazole) Melting Point (°C) Yield (%) Key Structural Differences vs. Target Compound Reference
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-(2-hydroxy-4-methylphenyl)-1H-pyrazole-5-carboxamide Isobutyl / 2-hydroxy-4-methylphenyl Not reported Not reported Isobutyl vs. butyl; hydroxyl/methyl vs. phenyl on pyrazole
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide Benzyl / methyl, thiophen-2-yl Not reported Not reported Benzyl vs. butyl; thiophene vs. phenyl; methyl on pyrazole
N-(3-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide Pyridin-4-yl / 3-chlorophenyl 175–177 Not reported Pyridine vs. thiadiazole; chlorophenyl vs. phenyl
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio / phenoxy 133–135 88 Acetamide linker vs. carboxamide; phenoxy vs. phenyl
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Benzothiazole / methylthiophene Not reported Not reported Benzothiazole vs. thiadiazole; methylthiophene vs. phenyl

Structural and Electronic Comparisons

  • Alkyl Chain Effects: The butyl group in the target compound likely increases lipophilicity compared to analogs with shorter chains (e.g., methyl or ethyl) .
  • Aromatic Substitutions : Replacing phenyl with pyridinyl (as in ) introduces nitrogen atoms, enhancing polarity and hydrogen-bonding capacity. Thiophene-substituted analogs (e.g., ) prioritize π-π stacking interactions but reduce metabolic stability due to sulfur oxidation susceptibility.
  • Linker Flexibility : The carboxamide bridge in the target compound provides rigidity compared to acetamide-linked analogs (e.g., 5h in ), which may adopt varied conformations affecting target binding.

Physicochemical Properties

  • Melting Points : The target compound’s melting point is expected to fall between 140–160°C, based on analogs with similar alkyl/aryl substitutions (e.g., 5j: 138–140°C; 5h: 133–135°C) .
  • Synthetic Yields : Yields for carboxamide-linked thiadiazoles typically range from 68–88% under EDCI/HOBt coupling conditions , suggesting comparable efficiency for the target compound.

Biological Activity

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the thiadiazole and pyrazole moieties, suggest a diverse range of pharmacological effects. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure

The compound can be represented as follows:

N 5 butyl 1 3 4 thiadiazol 2 yl 3 phenyl 1H pyrazole 5 carboxamide\text{N 5 butyl 1 3 4 thiadiazol 2 yl 3 phenyl 1H pyrazole 5 carboxamide}

Synthesis

The synthesis of this compound typically involves the reaction of 5-butyl-1,3,4-thiadiazole with 3-phenylpyrazole derivatives under controlled conditions. Various methods such as microwave irradiation and conventional heating have been employed to optimize yields and purity.

Antimicrobial Activity

Studies have demonstrated that compounds containing pyrazole and thiadiazole scaffolds exhibit significant antimicrobial properties. For instance:

CompoundActivityTarget Organisms
This compoundModerate to highGram-positive and Gram-negative bacteria

In particular, derivatives have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that similar pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms:

StudyCell LineIC50 (µM)
Study AMT2 (HTLV-1 infected)1.51
Study BJurkat (non-infected)1.74

These findings suggest that the compound may induce apoptosis or necrosis in cancer cells, making it a candidate for further development in cancer therapy .

Anti-inflammatory and Analgesic Properties

Compounds with similar structures have been reported to possess anti-inflammatory properties. The mechanism may involve inhibition of cyclooxygenase enzymes (COX), thus reducing the production of pro-inflammatory mediators. This aspect is particularly relevant for developing treatments for chronic inflammatory conditions.

Case Studies

Several case studies have focused on the biological evaluation of thiadiazole and pyrazole derivatives:

  • Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested against various bacterial strains. Compounds showed varying degrees of activity with some exhibiting higher potency than standard antibiotics .
  • Anticancer Evaluation : In vitro studies on HTLV-1 infected cell lines revealed that certain derivatives significantly reduced cell viability with low IC50 values, indicating strong anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide?

  • Methodology : The compound is synthesized via a multi-step process. First, the 1,3,4-thiadiazol-2-amine intermediate is prepared by reacting 5-butyl-1,3,4-thiadiazole-2-thiol with appropriate alkylating agents (e.g., benzyl chloride derivatives) in DMF using K₂CO₃ as a base at room temperature . Subsequent coupling with 3-phenyl-1H-pyrazole-5-carboxylic acid is achieved via carbodiimide-mediated amidation (e.g., EDCI/HOBt) in anhydrous DCM under nitrogen. Typical yields range from 60–75%, with purity confirmed by TLC and recrystallization .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key peaks include δ ~14.15 ppm (pyrazole NH), δ ~12.82 ppm (amide NH), and aromatic protons at δ 7.3–7.8 ppm. Thiadiazole SCH₂ protons appear at δ ~4.5 ppm .
  • IR : Confirm amide C=O stretching at ~1674 cm⁻¹ and NH stretches at ~3432 cm⁻¹ .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 408.0955 for derivatives) .
  • Melting Point : Reported values (e.g., 268–270°C) help assess purity .

Q. How is the compound evaluated for preliminary biological activity?

  • Methodology : Antitumor activity is screened using MTT assays against human cancer cell lines (e.g., HepG2, MCF-7). IC₅₀ values are calculated, with active derivatives showing sub-μM potency. Controls include cisplatin and doxorubicin .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and target interactions?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like carbonic anhydrase isoforms or DNA topoisomerases. Docking scores (e.g., ΔG = −9.2 kcal/mol) suggest strong binding .
  • PASS Program : Predicts biological activity spectra (e.g., 72% probability of kinase inhibition) to prioritize in vitro testing .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity .

Q. What strategies resolve contradictions in antitumor activity data across studies?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Vary substituents on the thiadiazole (e.g., 4-methylbenzyl vs. 4-cyanobenzyl) to assess impact on potency. For example, 4-cyanobenzyl derivatives show 3-fold higher activity due to enhanced π-π stacking .
  • Assay Standardization : Use identical cell lines (e.g., NCI-60 panel) and normalize against reference compounds to minimize variability .

Q. How is crystallographic data utilized to confirm the compound’s structure?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles. For example, the thiadiazole S–N bond length is ~1.65 Å, consistent with aromatic systems. WinGX and ORTEP generate thermal ellipsoid plots .

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